molecular formula C9H8F3NO3 B1609897 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene CAS No. 3094-08-4

1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene

Cat. No.: B1609897
CAS No.: 3094-08-4
M. Wt: 235.16 g/mol
InChI Key: XWQUJLKVSQCZEG-UHFFFAOYSA-N
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Description

1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene is a substituted aromatic compound featuring an ethoxy group at position 1, a nitro group at position 4, and a trifluoromethyl (CF₃) group at position 2. For instance, compounds like 1-chloro-2-nitro-4-(trifluoromethyl)benzene (a synthon for indole coupling) and 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (a derivatization reagent) demonstrate the versatility of nitro- and CF₃-substituted aromatics .

Properties

IUPAC Name

1-ethoxy-4-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-2-16-8-4-3-6(13(14)15)5-7(8)9(10,11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQUJLKVSQCZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444768
Record name 1-ethoxy-4-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3094-08-4
Record name 1-ethoxy-4-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration and Trifluoromethylation of Aromatic Precursors

  • The aromatic ring can be initially substituted with a trifluoromethyl group via electrophilic trifluoromethylation or by using trifluoromethyl-substituted starting materials.
  • Subsequent nitration is typically performed using classical nitrating agents such as a mixture of nitric acid and sulfuric acid, targeting the para position relative to the trifluoromethyl substituent. The trifluoromethyl group is strongly deactivating and meta-directing, but the presence of other substituents can influence the position of nitration.

Introduction of the Ethoxy Group

  • The ethoxy substituent is introduced through nucleophilic aromatic substitution or via an etherification reaction.
  • A common approach involves starting with a halogenated nitro-trifluoromethylbenzene (e.g., 1-chloro-4-nitro-2-(trifluoromethyl)benzene) and performing a nucleophilic substitution with sodium ethoxide or ethanol under basic conditions to replace the halogen with the ethoxy group.

Alternative Synthetic Approach via Phenol Derivatives

  • Another method includes starting from 4-nitro-2-(trifluoromethyl)phenol, which can be ethylated using ethyl halides or ethyl sulfate in the presence of a base to form the ethoxy derivative.
  • This method allows for milder conditions and may improve regioselectivity.

Preparation Data and Solubility Considerations

From the data provided by GLP Bio (2023), the compound 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene is typically handled in solution form for biological applications, with detailed stock solution preparation data available:

Stock Solution Concentration Amount of Compound (mg) Volume of Solvent (mL)
1 mM 1 4.2524
5 mM 1 0.8505
10 mM 1 0.4252
  • Solvents used include DMSO, PEG300, Tween 80, corn oil, and water.
  • Preparation of in vivo formulations involves stepwise addition of solvents with mixing and clarification at each step to ensure complete dissolution and clear solutions.

Summary Table of Preparation Methods

Step Methodology Key Reagents/Conditions Notes
Trifluoromethylation Electrophilic trifluoromethylation or use of CF3-substituted precursors Trifluoromethyl iodide, copper catalysts, or CF3 reagents Selective introduction on aromatic ring
Nitration Electrophilic aromatic substitution HNO3/H2SO4 mixture Para to CF3 group, controlled temperature
Halogenation (if needed) Aromatic halogenation Cl2 or Br2 with FeCl3 catalyst Precursor for nucleophilic substitution
Etherification (Ethoxy group) Nucleophilic aromatic substitution or alkylation Sodium ethoxide, ethanol, or ethyl halide Replacement of halogen or direct alkylation
Purification Crystallization, chromatography Solvent-dependent Ensures high purity for research use

Research Findings and Notes

  • The presence of trifluoromethyl and nitro groups significantly affects the reactivity of the aromatic ring, requiring careful control of reaction conditions to avoid side reactions.
  • Environmentally friendly methods are preferred, such as using less toxic solvents and milder nitration conditions, as highlighted in patent literature.
  • The compound's solubility profile necessitates the use of co-solvents and stepwise mixing for formulation, which is crucial for biological testing and applications.

Chemical Reactions Analysis

1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-ethoxy-4-amino-2-(trifluoromethyl)benzene, while oxidation of the ethoxy group results in 4-nitro-2-(trifluoromethyl)benzoic acid .

Scientific Research Applications

Synthetic Chemistry Applications

1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions:

  • Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions, making it a valuable precursor for synthesizing other compounds.
  • Catalytic Reactions: It has been utilized in catalytic olefination reactions, producing trifluoromethylated ortho-nitrostyrenes with high yields .

Biological Research Applications

This compound has shown promising results in various biological studies:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

These findings suggest its potential as a candidate for developing new antimicrobial agents.

Antitumor Activity

The compound has also been investigated for its antitumor properties. Studies show that it may inhibit the growth of certain cancer cell lines through mechanisms such as:

  • Inhibition of Cell Proliferation: At concentrations of 10 µM, it significantly reduces cancer cell proliferation in vitro.
  • Apoptosis Induction: Flow cytometry analyses reveal increased apoptotic cells upon treatment, indicating potential use in cancer therapy.

The biological activity is believed to be mediated through pathways involving reactive oxygen species (ROS) generation and enzyme inhibition .

Industrial Applications

In industrial settings, this compound is utilized in the production of agrochemicals and specialty chemicals. Its trifluoromethyl group enhances metabolic stability and bioavailability, making it a valuable pharmacophore in medicinal chemistry .

Agrochemical Development

The compound is linked to the synthesis of various agrochemicals, including herbicides. Its derivatives have been granted market approvals and are undergoing clinical trials for agricultural applications .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against resistant bacterial strains, suggesting its potential role in developing new antibiotics.

Case Study 2: Cancer Cell Studies
Research focused on the antitumor effects revealed that treatment with this compound led to significant apoptosis in breast cancer cell lines, highlighting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformations based on the reagents and conditions used. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The ethoxy group in the target compound provides mild electron-donating resonance effects, contrasting with the strong electron-withdrawing nitro and CF₃ groups. This balance may favor electrophilic substitution at the para position relative to the ethoxy group.
  • Positional Influence : Moving the nitro group from position 4 (target compound) to 2 (as in 1-chloro-2-nitro-4-CF₃) alters resonance stabilization, affecting reactivity in coupling reactions .
  • Functional Group Trade-offs : Ethylthio derivatives exhibit higher nucleophilic reactivity compared to ethoxy analogs, while fluorine substituents enhance derivatization efficiency in analytical chemistry .

Reactivity and Chemical Properties

The trifluoromethyl group’s strong electron-withdrawing nature deactivates the aromatic ring, directing electrophilic attacks to positions ortho/para to the ethoxy group. The nitro group further stabilizes negative charges, making the compound resistant to oxidation but susceptible to reduction (e.g., nitro-to-amine conversions).

Biological Activity

1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene, with the chemical formula C9_9H8_8F3_3NO3_3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a nitro group and a trifluoromethyl group, which are known to influence its biological activity. The presence of these functional groups can enhance lipophilicity and modulate interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives containing trifluoromethyl groups have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.

Compound Target Organism Activity
This compoundE. coliInhibitory
This compoundS. aureusInhibitory

Anticancer Activity

The compound's potential anticancer properties have been explored through various in vitro studies. Compounds with similar nitro and trifluoromethyl functionalities have been reported to induce apoptosis in cancer cells.

Case studies show that derivatives of this compound can inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. For example:

  • Study on Lung Cancer Cells : The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress, leading to apoptosis in cancer cells.
  • Interaction with DNA : Nitro groups can facilitate the formation of DNA adducts, disrupting replication and transcription processes.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : Lipophilic compounds tend to be well absorbed in biological systems.
  • Distribution : The trifluoromethyl group enhances membrane permeability.
  • Metabolism : Potential metabolic pathways include reduction of the nitro group and hydrolysis of the ethoxy group.

Research Findings

Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity:

  • Synthesis and Testing : New derivatives were synthesized and tested for their antimicrobial and anticancer activities, revealing structure–activity relationships that guide future modifications.
  • In Vivo Studies : Preliminary animal studies indicate promising results in reducing tumor size with minimal toxicity.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene in laboratory settings?

  • Methodological Answer : Researchers must use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Local exhaust ventilation or closed systems are essential to minimize inhalation risks. Emergency safety showers and eye-wash stations should be accessible. Waste must be segregated and disposed of via certified chemical waste management services to prevent environmental contamination .

Q. What synthetic strategies are effective for introducing the ethoxy group into nitro-substituted benzene derivatives?

  • Methodological Answer : The ethoxy group can be introduced via nucleophilic aromatic substitution (NAS) using sodium ethoxide under anhydrous conditions. For example, substituting a halogen atom (e.g., chlorine) at the desired position with ethoxy requires refluxing in ethanol with a base like K₂CO₃. Reaction monitoring via TLC or HPLC ensures completion .

Q. How can researchers characterize the purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Reverse-phase C18 column with UV detection at 254 nm.
  • NMR : 1^1H and 19^19F NMR to confirm substituent positions and purity.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., nitro and trifluoromethyl) influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

  • Methodological Answer : The nitro (-NO₂) and trifluoromethyl (-CF₃) groups are meta-directing due to their strong electron-withdrawing effects. Computational modeling (e.g., DFT calculations) can predict reactive sites, while experimental validation via nitration or halogenation reactions confirms regioselectivity. Competitive experiments with isotopic labeling may resolve ambiguities .

Q. What strategies resolve contradictions in spectroscopic data for nitroaromatic compounds?

  • Methodological Answer : Conflicting NMR or IR data can arise from polymorphism or solvent effects. Use X-ray crystallography (as in ) to unambiguously determine molecular structure. Pair experimental data with computational predictions (e.g., Gaussian NMR chemical shift simulations) to identify discrepancies caused by dynamic effects or impurities .

Q. How can researchers design degradation studies to assess the environmental persistence of this compound?

  • Methodological Answer : Conduct hydrolytic, photolytic, and microbial degradation studies:

  • Hydrolysis : Expose the compound to buffers at varying pH (2–12) and temperatures (25–60°C).
  • Photolysis : Use UV-Vis irradiation (λ = 254–365 nm) in aqueous and organic solvents.
  • Biodegradation : Employ OECD 301B tests with activated sludge. Analyze degradation products via LC-MS/MS and assess toxicity using Daphnia magna assays .

Q. What advanced catalytic systems improve the efficiency of coupling reactions involving trifluoromethylated aromatics?

  • Methodological Answer : Palladium/copper bimetallic systems enhance Sonogashira or Suzuki-Miyaura couplings. For example, use Pd(PPh₃)₄ with CuI in THF/Et₃N for ethynyl group introduction. Optimize ligand choice (e.g., XPhos) to suppress side reactions. Monitor reaction progress via in situ IR spectroscopy .

Methodological Notes

  • Safety Compliance : Always cross-reference safety data with institutional guidelines and SDS documents.
  • Data Validation : Prioritize peer-reviewed journals and authoritative databases (e.g., PubChem, NIST) over commercial platforms.
  • Experimental Design : Include control experiments and replicate analyses to ensure reproducibility, especially for novel synthetic routes or degradation studies.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.